Arbusculin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

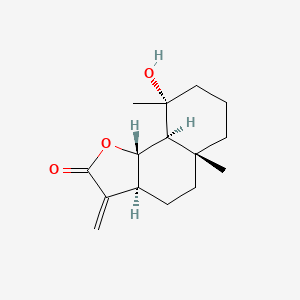

Arbusculin A is a sesquiterpene lactone isolated from Saussureae Radix and has been shown to exhibit inhibitory activity against melanogenesis. It has a role as a melanin synthesis inhibitor and a metabolite. It is an organic heterotricyclic compound, a sesquiterpene lactone and a tertiary alcohol.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Enhancement of Plant Growth

Arbusculin A has been studied for its role in enhancing plant growth through its interaction with arbuscular mycorrhizal fungi (AMF). Research indicates that AMF inoculation can significantly increase the biomass and nutrient uptake of various crops, leading to improved yields. For instance, studies have shown that AMF can boost the growth of crops like sweet basil and tomato under abiotic stress conditions by enhancing water use efficiency and photosynthetic activity .

1.2 Biostimulant Properties

As a biostimulant, this compound promotes beneficial plant-microbe interactions that enhance nutrient absorption and stress tolerance. It has been reported that AMF inoculation can increase the contents of medicinal active ingredients in plants by up to 27%, with notable enhancements in flavonoids and terpenoids . This biostimulant effect is crucial for sustainable agriculture, particularly in nutrient-poor soils.

1.3 Disease Resistance

This compound also plays a role in increasing plants' resistance to diseases. For example, AMF inoculation has been shown to induce the production of plant defense enzymes such as chitinase, which enhances resistance against pathogens like Cylindrocladium quinqueseptatum . This application is particularly valuable for crops susceptible to root diseases.

Medicinal Applications

2.1 Anticancer Properties

This compound exhibits significant cell growth inhibitory activity against murine lymphocytic leukemia (P-388) in vitro . This property highlights its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy against various cancer cell lines.

2.2 Melanogenesis Inhibition

Research has indicated that this compound can inhibit melanogenesis, making it a candidate for developing treatments for hyperpigmentation disorders . Its ability to modulate melanin production may provide a natural alternative to synthetic compounds used in cosmetic formulations.

Table 1: Summary of Key Studies on this compound

Eigenschaften

CAS-Nummer |

27652-22-8 |

|---|---|

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O3/c1-9-10-5-8-14(2)6-4-7-15(3,17)12(14)11(10)18-13(9)16/h10-12,17H,1,4-8H2,2-3H3/t10-,11-,12+,14+,15+/m0/s1 |

InChI-Schlüssel |

BVRDNJZFYKHRJQ-CWFCOSEVSA-N |

SMILES |

CC12CCCC(C1C3C(CC2)C(=C)C(=O)O3)(C)O |

Isomerische SMILES |

C[C@]12CCC[C@@]([C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)(C)O |

Kanonische SMILES |

CC12CCCC(C1C3C(CC2)C(=C)C(=O)O3)(C)O |

Synonyme |

arbusculin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.